4-fluoro-N-[2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide
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Overview
Description
4-fluoro-N-[2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, a benzenesulfonamide moiety, and a tetrahydropyrazino[1,2-a]benzimidazole core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydropyrazino[1,2-a]benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).
Attachment of the Benzenesulfonamide Group: This step involves the reaction of the intermediate compound with benzenesulfonyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), thiols (R-SH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-fluoro-N-[2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, while the benzenesulfonamide group contributes to its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Anilino-N-Phenethylpiperidine: This compound shares structural similarities with the tetrahydropyrazino[1,2-a]benzimidazole core and is used in the synthesis of fentanyl analogs.
2-Fluoro-N-(2-phenylethyl)benzenesulfonamide: Similar in structure, this compound features a fluorine atom and a benzenesulfonamide group.
Uniqueness
4-fluoro-N-[2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide is unique due to its combination of a fluorine atom, a benzenesulfonamide moiety, and a tetrahydropyrazino[1,2-a]benzimidazole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H23FN4O2S |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
4-fluoro-N-[2-(2-phenylethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H23FN4O2S/c25-19-6-9-21(10-7-19)32(30,31)27-20-8-11-23-22(16-20)26-24-17-28(14-15-29(23)24)13-12-18-4-2-1-3-5-18/h1-11,16,27H,12-15,17H2 |
InChI Key |
UIQOYBBDOHVXKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F)CN1CCC5=CC=CC=C5 |
Origin of Product |
United States |
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